2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline
Overview
Description
2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline is a complex organic compound that features a quinoline core substituted with a methoxy group and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor, such as 2-aminobenzophenone, with a suitable reagent like formic acid or acetic anhydride. The resulting quinoline derivative is then subjected to further functionalization to introduce the methoxy group and the 1,2,4-oxadiazole ring.
The formation of the 1,2,4-oxadiazole ring can be achieved through the reaction of a hydrazide intermediate with an appropriate carboxylic acid derivative under dehydrating conditions. The triethoxyphenyl group is typically introduced via a nucleophilic substitution reaction, using a suitable electrophile and base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline can undergo a variety of chemical reactions, including:
Oxidation: The methoxy and triethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core and the oxadiazole ring can be reduced under appropriate conditions to yield partially or fully saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyquinoline carboxylic acid, while reduction of the quinoline core can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline: Similar structure but with trimethoxyphenyl group instead of triethoxyphenyl.
2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-thiadiazol-3-yl]quinoline: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the triethoxyphenyl group and the 1,2,4-oxadiazole ring in 2-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline imparts unique chemical properties, such as enhanced solubility and specific electronic characteristics, which can be advantageous in certain applications compared to similar compounds.
Properties
IUPAC Name |
3-(2-methoxyquinolin-3-yl)-5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-5-29-19-13-16(14-20(30-6-2)21(19)31-7-3)23-26-22(27-32-23)17-12-15-10-8-9-11-18(15)25-24(17)28-4/h8-14H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVSMBNVBAREAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC4=CC=CC=C4N=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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